Methyl 4-((4-bromo-3-methylphenyl)amino)-6-ethylquinoline-2-carboxylate
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Overview
Description
The compound is a complex organic molecule that likely contains a quinoline backbone, which is a common structure in many pharmaceuticals and other biologically active compounds . The presence of a bromo-methylphenyl group suggests that the compound could have interesting reactivity and potential uses in organic synthesis .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the quinoline ring, the introduction of the ethyl group, and the attachment of the bromo-methylphenyl group . The exact methods would depend on the specific reactivity of the starting materials and the desired configuration of the final product .Molecular Structure Analysis
The molecular structure of this compound would be quite complex, with the quinoline ring providing a rigid, planar core. The bromo-methylphenyl group would add significant steric bulk, and could potentially influence the overall shape and reactivity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the bromine atom, which is a good leaving group, and the amino group, which can act as a nucleophile or base . The quinoline ring might also participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the size and shape of the molecule, the presence of polar or charged groups, and the flexibility of the structure could all influence properties like solubility, melting point, and chemical stability .Scientific Research Applications
Fluorescent Dipoles Methyl 4-((4-bromo-3-methylphenyl)amino)-6-ethylquinoline-2-carboxylate and its derivatives show potential as fluorescent dipoles. Research indicates that these compounds, constructed of quinolinium cations and carboxylate anions separated by thiophene-ethynyl spacers, exhibit cross-conjugated systems with fluorescence properties. The HOMO is primarily located in the carboxylate group connected to the spacer by a nodal position, confirming their classification as cross-conjugated systems (Smeyanov et al., 2017).
Cyclisation onto Azoles Methyl 4-((4-bromo-3-methylphenyl)amino)-6-ethylquinoline-2-carboxylate has been used in the synthesis of cyclisation reactions onto azoles to create tri- and tetra-cyclic heterocycles. The process involves using 2-(2-Bromophenyl)ethyl methanesulfonate to alkylate azoles for synthesizing radical precursors, which then undergo cyclisations to yield new 6-membered rings attached to the azoles. This methodology showcases the potential of these compounds in synthesizing complex molecular structures (Allin et al., 2005).
Cancer Research In cancer research, derivatives of Methyl 4-((4-bromo-3-methylphenyl)amino)-6-ethylquinoline-2-carboxylate have been synthesized and evaluated for their in vitro anticancer activity. Specific compounds have shown cytotoxic properties against the MDA-MB cell line, indicating their potential as anticancer agents (Bajaj et al., 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl 4-(4-bromo-3-methylanilino)-6-ethylquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2O2/c1-4-13-5-8-17-15(10-13)18(11-19(23-17)20(24)25-3)22-14-6-7-16(21)12(2)9-14/h5-11H,4H2,1-3H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJAHMYPMBBFPDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(C=C2NC3=CC(=C(C=C3)Br)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[(4-bromo-3-methylphenyl)amino]-6-ethylquinoline-2-carboxylate |
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